

An In-depth Technical Guide to Octachlorotrisilane (CAS Number: 13596-23-1)

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Compound of Interest

Compound Name: Octachlorotrisilane

Cat. No.: B080584

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and applications of **octachlorotrisilane** (CAS No. 13596-23-1). The information is compiled from various sources to support research, development, and manufacturing activities in relevant scientific fields.

Chemical Identity and Physical Properties

Octachlorotrisilane, with the chemical formula Cl_8Si_3 , is a perchlorinated trisilane.^[1] It is a clear to straw-colored liquid with an acrid odor similar to hydrogen chloride.^[1] This compound is primarily used as a chemical intermediate, particularly in the semiconductor industry for the deposition of silicon-based thin films.^[1]

Table 1: Physical and Chemical Properties of **Octachlorotrisilane**

Property	Value	Source(s)
Molecular Formula	Cl ₈ Si ₃	[2][3]
Molecular Weight	367.88 g/mol	[4]
CAS Number	13596-23-1	[2]
Appearance	Clear to straw-colored liquid	[1][5]
Odor	Acrid, similar to hydrogen chloride	[1]
Density	1.621 g/cm ³	[3]
Boiling Point	213 - 215 °C	[1]
Melting Point	-67 °C	[3][6]
Flash Point	78 °C (172 °F)	[3][6][7]
Refractive Index	1.513	[3][6]
Vapor Pressure	10 mmHg @ 90 °C	[1][5]
Solubility	Reacts violently with water	[1]

Safety and Handling

Octachlorotrisilane is classified as a combustible liquid and is corrosive, causing severe skin burns and eye damage.[1] It is a toxic inhalation hazard (TIH) and is dangerous when wet, as it reacts violently with water and moisture in the air to liberate hydrogen chloride gas.[1][2][5]

Table 2: GHS Hazard Information for **Octachlorotrisilane**

Hazard Class	Hazard Category	GHS Pictogram	Signal Word	Hazard Statement
Flammable Liquids	Category 4	None	Warning	H227: Combustible liquid
Skin Corrosion/Irritation	Category 1B	GHS05	Danger	H314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation	Category 1	GHS05	Danger	H318: Causes serious eye damage

Handling and Storage:

- Wear protective gloves, protective clothing, eye protection, and face protection.[1]
- Keep away from heat, open flames, and sparks. No smoking.[1]
- Do not breathe vapors.[1]
- Wash hands thoroughly after handling.[1]
- Store in a cool, well-ventilated place in a tightly closed, corrosion-resistant container.[1]
- Store locked up.[1]

Synthesis of Octachlorotrisilane

A general method for the synthesis of **octachlorotrisilane** involves the use of a low-temperature plasma reactor. While specific industrial protocols are proprietary, a conceptual workflow is outlined below.

Experimental Protocol: Plasma-Assisted Synthesis (Illustrative)

Objective: To synthesize **octachlorotrisilane** from a monomeric chlorosilane precursor.

Materials:

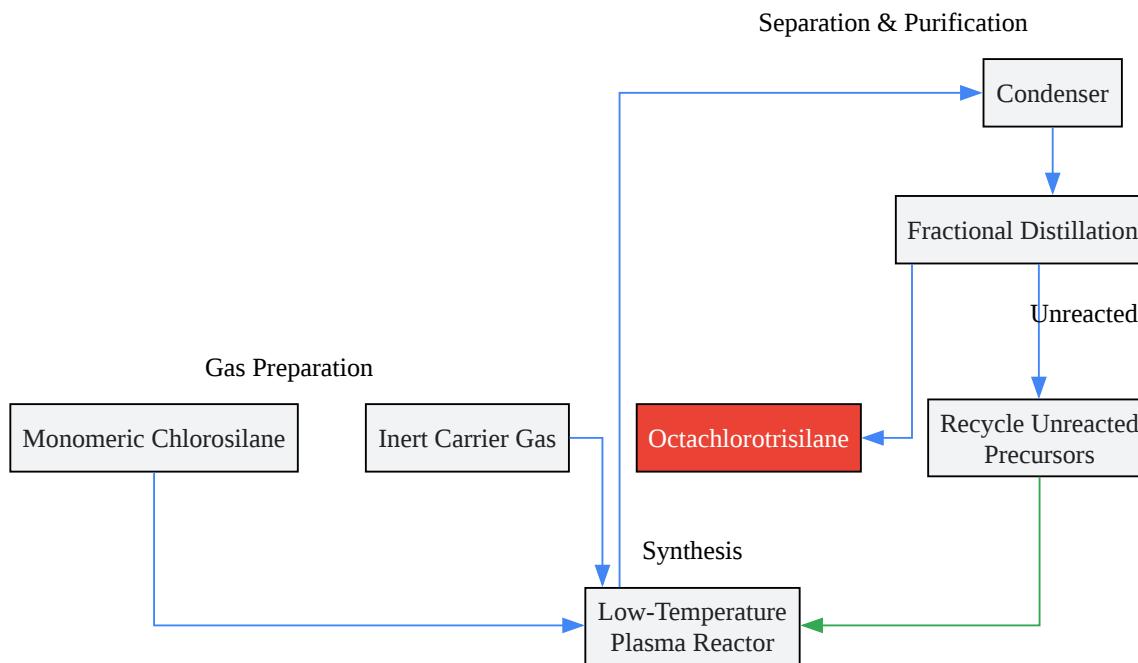
- Monomeric chlorosilane (e.g., silicon tetrachloride, trichlorosilane)
- Inert carrier gas (e.g., Argon)

Equipment:

- Low-temperature plasma reactor
- Gas flow controllers
- Condenser
- Product collection vessel

Procedure:

- Introduce a gaseous mixture of the monomeric chlorosilane and an inert carrier gas into the plasma reactor.
- Excite a low-temperature plasma within the reactor using an alternating voltage. This promotes the formation of higher-order chlorosilanes, including **octachlorotrisilane**.
- Pass the resulting product mixture through a condenser to liquefy the higher-order silanes.
- Collect the condensed liquid, which will be a mixture of various chlorosilanes.
- Separate **octachlorotrisilane** from the mixture, typically through fractional distillation.
- Unreacted monomeric chlorosilanes can be recycled back into the plasma reactor.

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Conceptual workflow for the plasma-assisted synthesis of **octachlorotrisilane**.

Applications in Semiconductor Manufacturing

Octachlorotrisilane is a key precursor in the deposition of silicon-containing thin films, such as silicon nitride (SiN) and silicon carbon nitride (SiCN), via Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).^{[8][9][10]} These films are critical components in modern microelectronic devices.

Experimental Protocol: Atomic Layer Deposition of Silicon Nitride (Illustrative)

Objective: To deposit a thin, conformal silicon nitride film on a substrate using **octachlorotrisilane** and a nitrogen source.

Materials:

- **Octachlorotrisilane (Si₃Cl₈)**
- Nitrogen precursor (e.g., ammonia, NH₃)
- Inert purge gas (e.g., Nitrogen, N₂)
- Substrate (e.g., silicon wafer)

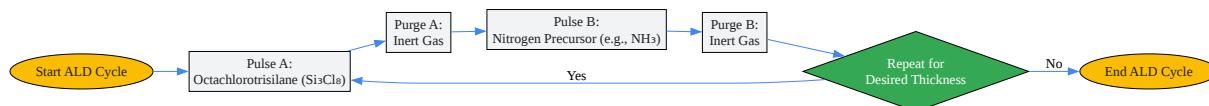
Equipment:

- Atomic Layer Deposition (ALD) reactor

Procedure (one ALD cycle):

- Pulse A (Si₃Cl₈): Introduce **octachlorotrisilane** vapor into the ALD reactor. The precursor adsorbs onto the substrate surface in a self-limiting manner.
- Purge A: Purge the reactor with an inert gas to remove any unreacted **octachlorotrisilane** and byproducts from the gas phase.
- Pulse B (NH₃): Introduce the nitrogen precursor (e.g., ammonia) into the reactor. It reacts with the adsorbed **octachlorotrisilane** on the substrate surface to form a monolayer of silicon nitride.
- Purge B: Purge the reactor with an inert gas to remove unreacted nitrogen precursor and reaction byproducts.

This four-step cycle is repeated to build up the silicon nitride film to the desired thickness. The process is typically carried out at elevated temperatures and reduced pressures.



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A typical four-step cycle for the Atomic Layer Deposition of silicon nitride using **octachlorotrisilane**.

Spectroscopic Properties

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **octachlorotrisilane** are not widely available in public literature. However, based on its chemical structure, the following spectral characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ²⁹Si NMR: Due to the presence of three silicon atoms in different chemical environments (a central SiCl₂ group and two terminal SiCl₃ groups), two distinct signals would be expected in the ²⁹Si NMR spectrum. The chemical shifts would be influenced by the electronegativity of the chlorine atoms.

Infrared (IR) Spectroscopy:

- The IR spectrum would be dominated by absorptions corresponding to the stretching and bending vibrations of the Si-Cl and Si-Si bonds. Strong absorptions are expected in the regions characteristic of chlorosilanes.

Mass Spectrometry (MS):

- The mass spectrum would show a molecular ion peak corresponding to the mass of the C₈Si₃Cl₈ molecule. Due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern would be observed for the molecular ion and fragment ions. Fragmentation would likely involve the loss of chlorine atoms and the cleavage of Si-Si bonds.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling advice. Always consult the latest SDS from the supplier before handling **octachlorotrisilane**.

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